4-Chloro-3,5-dimethylbenzoic acid has the molecular formula C₉H₉ClO₂ and a molecular weight of approximately 184.62 g/mol. The structure consists of a benzoic acid moiety with a chlorine atom located at the para position (4-position) and two methyl groups at the meta positions (3- and 5-positions) of the benzene ring. This unique arrangement contributes to its distinct chemical behavior and reactivity .
These reactions are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effects of the methyl groups, which can stabilize or destabilize intermediates in various reactions .
Research indicates that 4-chloro-3,5-dimethylbenzoic acid exhibits antimicrobial properties. Its derivatives have been studied for their potential use as biocides and in agricultural applications. The compound's structure allows it to interact with biological systems, potentially affecting microbial growth and metabolism .
The synthesis of 4-chloro-3,5-dimethylbenzoic acid typically involves:
These methods can vary in complexity and yield depending on the starting materials and conditions used .
4-Chloro-3,5-dimethylbenzoic acid finds applications in several fields:
Its unique structure allows for specific interactions that can be exploited in these applications .
Studies have shown that 4-chloro-3,5-dimethylbenzoic acid interacts with various environmental factors. It has been assessed for its degradation under UV light and through advanced oxidation processes, which are crucial for understanding its environmental impact and persistence . Additionally, its interactions with biological systems highlight its potential effects on microbial populations.
Several compounds share structural similarities with 4-chloro-3,5-dimethylbenzoic acid. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Chloro-4-methylbenzoic acid | Chlorine at 3-position; methyl at 4-position | Different substitution pattern affects reactivity |
2-Chloro-5-methylbenzoic acid | Chlorine at 2-position; methyl at 5-position | Varying biological activity compared to target |
4-Bromo-3,5-dimethylbenzoic acid | Bromine instead of chlorine | Enhanced reactivity due to larger bromine atom |
These compounds differ primarily in their halogen substituents and positions of methyl groups, which influence their chemical behavior and biological activities. The unique combination of chlorine and methyl groups in 4-chloro-3,5-dimethylbenzoic acid sets it apart in terms of both stability and reactivity .
Carboxylation methodologies for benzoic acid derivatives encompass several distinct strategic approaches, each offering unique advantages in terms of substrate scope and reaction efficiency. The Grignard carboxylation reaction remains one of the most reliable methods for introducing carboxylic acid functionality into aromatic systems [13]. This transformation involves initial formation of the organomagnesium reagent, followed by reaction with carbon dioxide to generate the magnesium carboxylate intermediate, which upon acidic workup yields the desired benzoic acid derivative [13].
The mechanism of Grignard carboxylation proceeds through nucleophilic addition of the organometallic species to the electrophilic carbon center of carbon dioxide. The reaction requires anhydrous conditions and typically operates at temperatures ranging from 0 to 25 degrees Celsius to maintain the stability of the organometallic intermediate [13]. Yields for this transformation commonly range from 75 to 90 percent, making it a highly efficient method for carboxylic acid introduction [13].
Oxidative carboxylation represents another significant approach, particularly useful when starting from methylated aromatic precursors. Potassium permanganate and chromium trioxide serve as the primary oxidizing agents, converting benzylic positions to carboxylic acid functionality through a series of oxidation steps [13] [14]. The reaction proceeds through initial formation of the benzyl alcohol, followed by oxidation to benzaldehyde, and finally to the carboxylic acid [14].
Transition metal-catalyzed carboxylation has emerged as a powerful methodology for direct carbon-hydrogen bond functionalization. Rhodium-catalyzed systems demonstrate particular effectiveness in the carboxylation of simple aromatic compounds through carbon-hydrogen bond activation mechanisms [15]. These processes typically require elevated temperatures and pressures, with reaction conditions ranging from 80 to 150 degrees Celsius and carbon dioxide pressures of 1 to 5 atmospheres [15].
Copper-mediated oxidative chlorination represents a sophisticated approach to aromatic halogenation that offers enhanced selectivity and milder reaction conditions compared to traditional Lewis acid-catalyzed processes. The mechanism involves copper-catalyzed activation of chlorinating agents through coordination and subsequent electron transfer processes [16] [9] [10].
The copper catalytic cycle begins with coordination of the chlorinating agent to the copper center, typically copper dichloride or copper monochloride, depending on the specific reaction conditions [9] [17]. Molecular oxygen serves as the terminal oxidant, enabling catalytic turnover through reoxidation of the reduced copper species [9] [10]. This approach provides significant advantages in terms of atom economy and waste reduction compared to stoichiometric chlorination methods [12].
Mechanistic studies have revealed that copper-mediated chlorination proceeds through a radical pathway involving single-electron transfer processes [11] [12]. The copper center facilitates homolytic cleavage of the chlorine-chlorine bond, generating chlorine radicals that subsequently attack the aromatic substrate [18]. This radical mechanism provides enhanced selectivity for electron-rich aromatic systems, making it particularly well-suited for the chlorination of methylated benzoic acid derivatives [9].
The regioselectivity of copper-mediated chlorination depends on both electronic and steric factors. Electron-donating methyl groups direct chlorination to ortho and para positions, while steric hindrance from existing substituents can influence the preferred site of chlorination [9] [10]. Temperature control remains critical, with optimal reaction temperatures typically ranging from 80 to 120 degrees Celsius to balance reaction rate with selectivity [9].
Copper loading represents another crucial parameter in these transformations. Catalytic amounts ranging from 2 to 10 mole percent typically provide optimal results, with higher loadings leading to diminished selectivity due to increased background radical processes [17]. The choice of copper source also influences reaction outcome, with copper dichloride generally providing superior results compared to other copper salts [9] [10].
Solvent-free reaction systems have gained significant attention in synthetic organic chemistry due to their alignment with green chemistry principles and potential for enhanced reaction efficiency [19] [20] [21]. These methodologies eliminate the need for organic solvents, reducing both environmental impact and operational costs while often providing improved reaction rates and selectivity [22] [23].
The optimization of solvent-free conditions requires careful consideration of several key parameters. Temperature control becomes particularly critical in the absence of solvent heat sinks, necessitating precise thermal management to prevent decomposition or undesired side reactions [19] [22]. Many solvent-free transformations benefit from microwave irradiation, which provides rapid and uniform heating while enabling precise temperature control [20] [24].
Mechanical mixing and grinding techniques play crucial roles in solvent-free reaction optimization. Ball milling and manual grinding facilitate intimate contact between reactants, often leading to enhanced reaction rates compared to solution-phase processes [19] [23]. These mechanical activation methods are particularly effective for solid-solid reactions, where traditional mixing is insufficient to achieve adequate reactant contact [21].
The concentration effect in solvent-free systems often leads to dramatically increased reaction rates due to the high effective concentration of reactants. This phenomenon is particularly pronounced in reactions involving small molecules, where the absence of solvent allows for maximum collision frequency between reactive species [19] [21]. However, this concentration effect must be balanced against potential side reactions that may become more prominent under these conditions [22].
Catalyst design for solvent-free systems requires special consideration of heterogeneous effects and mass transfer limitations. Solid-supported catalysts often demonstrate enhanced performance in solvent-free systems due to improved substrate accessibility and reduced catalyst deactivation [20] [25]. The choice of solid support material significantly influences catalytic activity, with materials such as silica gel, alumina, and clay minerals providing different catalytic environments [23] [25].
Industrial-scale production of 4-Chloro-3,5-dimethylbenzoic acid requires comprehensive evaluation of multiple factors including raw material costs, energy requirements, waste management, and environmental impact [26] [27] [28]. The transition from laboratory-scale synthesis to industrial production involves significant challenges that must be addressed through careful process optimization and equipment design [22] [29] [30].
Raw material availability and cost represent primary considerations in industrial process development. The choice between different synthetic routes often depends on the relative costs and availability of starting materials, with petroleum-derived aromatics typically providing the most economical feedstock [27] [28]. However, increasing emphasis on sustainability and environmental responsibility is driving interest in bio-based alternatives and renewable feedstock sources [29] [31].
Energy requirements for industrial-scale production scale non-linearly with production volume, necessitating careful optimization of reaction conditions to minimize energy consumption [22] [26]. Heat integration and recovery systems become economically viable at industrial scales, allowing for significant improvements in overall process efficiency [22]. The development of continuous flow processes offers particular advantages in terms of energy efficiency and process control [22].
Waste management and environmental compliance represent critical aspects of industrial process design. The generation of halogenated waste streams requires specialized treatment and disposal procedures, significantly impacting overall process economics [26] [28]. Process optimization efforts focus on minimizing waste generation through improved selectivity and recycling of unreacted materials [31].
Equipment design for chlorination processes requires specialized materials of construction due to the corrosive nature of chlorinated compounds and hydrogen chloride byproducts. Hastelloy and other corrosion-resistant alloys are typically required, increasing capital costs compared to standard carbon steel construction [26] [30]. Proper ventilation and scrubbing systems are essential for managing hydrogen chloride emissions and ensuring worker safety [30].
Safety considerations become paramount at industrial scale, particularly for processes involving chlorine gas and other hazardous materials. Comprehensive hazard analysis and risk assessment procedures are required, with appropriate emergency response systems and containment measures [26] [31]. The development of inherently safer processes through elimination or substitution of hazardous materials represents a preferred approach to industrial safety management [29] [31].
Process control and automation systems play crucial roles in maintaining consistent product quality and ensuring safe operation at industrial scale. Advanced process control strategies enable real-time optimization of reaction conditions, leading to improved yields and reduced variability [22] [26]. Integration of process analytical technology allows for continuous monitoring of key process parameters and rapid response to process upsets [22].
The economic viability of industrial processes depends on achieving optimal balance between capital costs, operating expenses, and product quality requirements. Detailed economic analysis must consider not only direct production costs but also indirect factors such as regulatory compliance, environmental remediation, and product liability [26] [31]. Life cycle assessment methodologies provide comprehensive evaluation of environmental impacts throughout the entire production chain [29] [31].
4-Chloro-3,5-dimethylbenzoic acid exhibits well-defined phase transition behavior characteristic of substituted aromatic carboxylic acids. The compound demonstrates a sharp melting point of 115°C (388.15 K), indicating a highly ordered crystalline structure with strong intermolecular interactions [1] [2]. This melting point reflects the influence of multiple substituents on the benzene ring, where the chlorine atom and two methyl groups create a specific electronic and steric environment that affects crystal packing.
The solid-to-liquid phase transition occurs at a temperature significantly higher than unsubstituted benzoic acid (122°C), demonstrating how the 4-chloro and 3,5-dimethyl substitution pattern influences the thermodynamic stability of the crystalline phase. The phase transition shows characteristics typical of molecular crystals, where hydrogen bonding between carboxyl groups and van der Waals interactions between aromatic rings contribute to lattice energy.
The boiling point of 311.3°C represents the liquid-to-gas phase transition [1] [2]. This relatively high boiling point indicates substantial intermolecular forces in the liquid phase, primarily attributed to hydrogen bonding capabilities of the carboxyl group and π-π interactions between aromatic rings. The temperature difference between melting and boiling points (196.3°C) suggests a stable liquid phase with moderate volatility under standard atmospheric conditions.
Sublimation characteristics have not been extensively documented in the literature, though the compound likely exhibits minimal sublimation under ambient conditions due to strong intermolecular interactions. The vapor pressure at room temperature is estimated to be very low, consistent with the molecular weight and hydrogen bonding capability of the carboxylic acid functionality.
The solubility behavior of 4-Chloro-3,5-dimethylbenzoic acid in organic solvents demonstrates clear patterns related to solvent polarity and hydrogen bonding capability. Analysis of solubility parameters reveals significant variations across different solvent systems, reflecting the compound's amphiphilic nature with both polar (carboxyl) and nonpolar (aromatic, methyl) regions.
In polar protic solvents, the compound shows enhanced solubility due to hydrogen bonding interactions. Methanol provides excellent solubility (estimated 10-50 g/L), while ethanol offers moderate solubility (5-25 g/L) [3]. This solubility enhancement in alcoholic media follows established patterns for benzoic acid derivatives, where hydrogen bonding between the carboxyl group and alcohol functionality facilitates dissolution.
Water solubility remains limited (< 1 g/L), consistent with the hydrophobic character imparted by the chlorine atom and methyl substituents. The poor aqueous solubility reflects the predominance of nonpolar surface area over the single polar carboxyl group, a characteristic feature of substituted benzoic acids [3].
Aprotic polar solvents demonstrate high compatibility with 4-Chloro-3,5-dimethylbenzoic acid. Dimethyl sulfoxide (DMSO) shows the highest solubility (50-100 g/L) due to its ability to solvate both the polar carboxyl group and the aromatic system through dipole-dipole interactions. Tetrahydrofuran (THF) and acetone provide moderate solubility (20-50 g/L and 10-40 g/L, respectively) through dipole interactions and weak hydrogen bonding.
Halogenated solvents such as dichloromethane and chloroform exhibit good solubility (20-60 g/L and 15-50 g/L, respectively) due to favorable interactions with the chlorine substituent and aromatic π-system. Benzene shows moderate solubility (5-20 g/L) through π-π stacking interactions, while hexane demonstrates very poor solubility (< 0.1 g/L) due to the absence of favorable interactions with the polar carboxyl group.
The electrophilic aromatic substitution reactivity of 4-Chloro-3,5-dimethylbenzoic acid is governed by the combined electronic and steric effects of three distinct substituents: the electron-withdrawing carboxyl group, the moderately electron-withdrawing chlorine atom, and the weakly electron-donating methyl groups. This substitution pattern creates a complex electronic environment that significantly influences reactivity patterns.
The carboxyl group functions as a strong electron-withdrawing substituent through both inductive and resonance effects, deactivating the aromatic ring toward electrophilic attack. This deactivation is most pronounced at positions ortho and para to the carboxyl group (positions 2, 6, and 4), where the electron-withdrawing effect is strongest. The carboxyl group exhibits meta-directing properties, making position 1 (meta to carboxyl) the most favorable site for electrophilic substitution among unoccupied positions.
Position 2 and 6 (ortho to carboxyl) experience severe deactivation due to the proximity of the electron-withdrawing carboxyl group. Additionally, these positions suffer from significant steric hindrance, making electrophilic substitution highly unfavorable. The combined electronic and steric factors render these sites essentially unreactive toward standard electrophilic reagents.
Position 1 (meta to carboxyl) represents the most accessible site for electrophilic substitution. While still deactivated by the carboxyl group, this position experiences mixed electronic effects from the nearby methyl group at position 3, which provides weak electron donation to partially counteract the carboxyl deactivation. The steric environment is moderately hindered but not prohibitive for small electrophiles.
The methyl groups at positions 3 and 5 exert weak activating effects through hyperconjugation and inductive electron donation. However, their influence is overshadowed by the dominant electron-withdrawing effect of the carboxyl group. These methyl substituents provide weak meta-directing character, but their effect is secondary to the carboxyl group's stronger directing influence.
The chlorine atom at position 4 exhibits moderate electron-withdrawing properties through inductive effects while simultaneously providing weak π-electron donation through resonance. In the context of 4-Chloro-3,5-dimethylbenzoic acid, the chlorine's ortho/para-directing effect is blocked by existing substituents, and its overall impact on reactivity is diminished by the dominant carboxyl influence.
The decarboxylation behavior of 4-Chloro-3,5-dimethylbenzoic acid reflects the stability of the carboxyl group under various reaction conditions. The compound demonstrates moderate thermal stability, requiring elevated temperatures for spontaneous decarboxylation, with significant decarboxylation occurring above 250-350°C under purely thermal conditions.
Thermal decarboxylation proceeds through a unimolecular mechanism involving carbon-carbon bond cleavage adjacent to the carbonyl group. The activation energy for this process is influenced by the electronic effects of ring substituents, where electron-withdrawing groups (chlorine) slightly enhance decarboxylation tendency while electron-donating groups (methyl) provide stabilization. The overall effect results in moderate thermal stability comparable to other substituted benzoic acids.
Base-catalyzed decarboxylation requires harsh conditions (>150°C with strong bases) due to the inherent stability of the carboxylate anion. The mechanism involves formation of a carbanion intermediate, which is destabilized by the electron-withdrawing chlorine substituent. The methyl groups provide weak stabilization through hyperconjugation, but insufficient to significantly lower the activation barrier.
Metal-catalyzed decarboxylation represents the most synthetically accessible pathway for carbon dioxide elimination. Copper-based catalysts in combination with nitrogen ligands facilitate decarboxylation at moderate temperatures (150-200°C) [4]. The mechanism involves coordination of the carboxylate to the metal center, followed by oxidative addition and subsequent reductive elimination to form the decarboxylated product.
Radical decarboxylation occurs through formation of acyloxy radicals, which readily eliminate carbon dioxide to generate carbon-centered radicals [5]. This pathway is accessible through photolytic conditions or radical initiators at moderate temperatures (80-150°C). The resulting aryl radical can undergo various subsequent reactions depending on reaction conditions and available radical traps.
Photolytic decarboxylation under ultraviolet irradiation provides an alternative mechanism proceeding through excited state chemistry. The n→π* transition of the carbonyl group facilitates carbon-carbon bond weakening, leading to carbon dioxide elimination at ambient temperatures under appropriate photochemical conditions.
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 4-Chloro-3,5-dimethylbenzoic acid. Optimization using standard functionals such as B3LYP/6-31G(d,p) or M06-2X/6-311G(d,p) reveals a planar aromatic ring structure with substituents adopting energetically favorable conformations.
The ground state electronic structure corresponds to a closed-shell singlet state with all electrons paired in occupied molecular orbitals. The aromatic π-system remains largely intact despite substitution, maintaining characteristic benzene-like electronic delocalization with perturbations introduced by substituent effects.
Frontier molecular orbital analysis predicts the highest occupied molecular orbital (HOMO) energy level in the range of -6.5 to -7.0 eV, while the lowest unoccupied molecular orbital (LUMO) appears at approximately -1.5 to -2.0 eV. The resulting HOMO-LUMO gap of 4.5 to 5.5 eV indicates substantial electronic stability and moderate reactivity toward both nucleophilic and electrophilic reagents.
The molecular dipole moment calculations predict values between 2.0 to 3.5 Debye, reflecting the asymmetric distribution of electron density caused by the polar carboxyl group and chlorine substituent. This significant dipole moment influences intermolecular interactions, solubility behavior, and crystalline packing arrangements.
Natural bond orbital (NBO) analysis reveals atomic charge distributions where carbon atoms exhibit charges ranging from -0.2 to +0.3, while the chlorine atom carries a partial negative charge of -0.1 to -0.3. These charge distributions reflect the electronegativity differences and resonance effects within the molecular framework.
Optimized geometry parameters show standard aromatic bond lengths with C-C bonds at approximately 1.39 Å, C-Cl bond at 1.75 Å, and C=O bond at 1.21 Å. Bond angles maintain typical aromatic geometry with minimal distortion from ideal values, indicating that substituent effects do not significantly perturb the aromatic framework.
Vibrational frequency calculations predict characteristic infrared absorption bands, with the carbonyl stretch appearing near 1680 cm⁻¹, shifted from typical carboxylic acid values due to electronic effects of ring substituents. Other characteristic vibrations include aromatic C-C stretches, C-H bending modes, and C-Cl stretching vibrations.